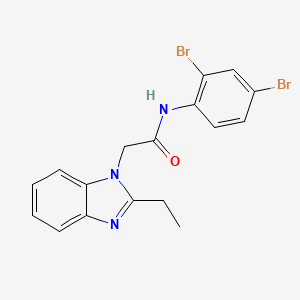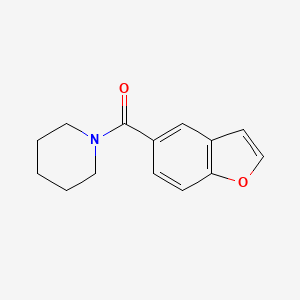
2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a chemical compound that has gained attention in scientific research due to its potential use in the field of medicine. It is a heterocyclic organic compound that belongs to the pyridazine family. The compound has a molecular weight of 268.33 g/mol and a chemical formula of C14H18N2O2.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been found to modulate the activity of various neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one possesses various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. In addition, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using the compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one. One of the directions is the development of new drugs based on the compound for the treatment of various diseases such as Alzheimer's disease and cancer. Another direction is the study of the compound's mechanism of action in more detail to better understand its pharmacological effects. Additionally, the compound could be studied for its potential use in the field of agriculture as a pesticide or herbicide.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves the reaction of 2-methyl-4,5-dihydropyridazin-3-one with piperidine-1-carbonyl chloride. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been extensively studied for its potential use in the field of medicine. It has been found to possess various pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-10(15)6-5-9(12-13)11(16)14-7-3-2-4-8-14/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBHTKDVATDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

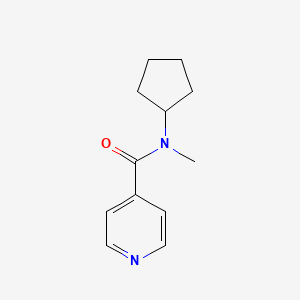
![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)

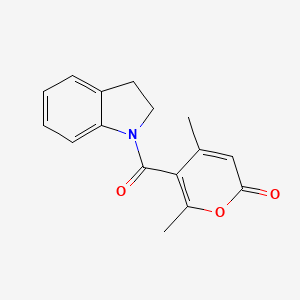
![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)
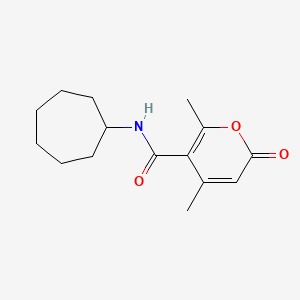
![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
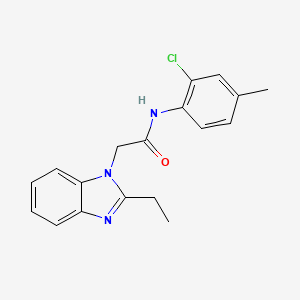
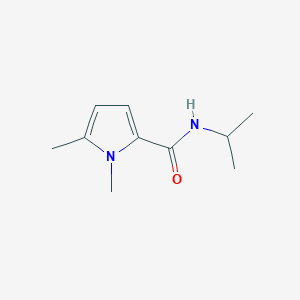
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-5,7-dimethyl-1-(2-methyl-5-nitrophenyl)imino-2,6-diphenylpyrrolo[3,4-d]diazaphosphinine](/img/structure/B7504611.png)
